Datpt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Datpt: is a peptide-mimetic molecule known for its anti-inflammatory and antibacterial properties. It is a 12 WLVSKF 17 peptide-mimetic molecule that blocks the SNX9-p47phox interaction in the endosome, suppressing reactive oxygen species and inflammatory cytokine production . This compound has shown potential in the research of sepsis due to its ability to inhibit the production of reactive oxygen species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Datpt is synthesized through a series of peptide synthesis reactions. The specific synthetic route involves the coupling of amino acids in a sequence-specific manner to form the peptide-mimetic structure. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid resin support, followed by cleavage and purification steps .

Chemical Reactions Analysis

Types of Reactions: Datpt undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: this compound can undergo substitution reactions where specific amino acid residues are replaced with others to modify its activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt in organic solvents.

Major Products:

Oxidation: Formation of disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Datpt has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting protein-protein interactions and its effects on cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and bacterial infections.

Industry: Utilized in the development of new peptide-based drugs and as a tool for studying peptide interactions in various industrial processes

Mechanism of Action

Datpt exerts its effects by blocking the interaction between SNX9 and p47phox in the endosome. This inhibition suppresses the production of reactive oxygen species and inflammatory cytokines, thereby reducing inflammation and bacterial growth. The molecular targets involved include the SNX9 and p47phox proteins, which play a crucial role in the regulation of reactive oxygen species production .

Comparison with Similar Compounds

Datpt is unique due to its specific peptide-mimetic structure and its ability to inhibit the SNX9-p47phox interaction. Similar compounds include other peptide-mimetic molecules that target protein-protein interactions, such as:

Daptomycin: An antibiotic that disrupts bacterial cell membranes.

Vancomycin: An antibiotic that inhibits cell wall synthesis in bacteria.

Teicoplanin: Another antibiotic that targets bacterial cell wall synthesis

This compound stands out due to its dual anti-inflammatory and antibacterial functions, making it a promising candidate for sepsis research and other inflammatory conditions .

Biological Activity

Datpt, a compound derived from various natural sources, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antibacterial Properties

This compound exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis. Research indicates that it reduces ATP production and causes leakage of intracellular ATP in bacteria, which contributes to its bactericidal effects . The following table summarizes the antibacterial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | ATP reduction and membrane disruption |

| Staphylococcus aureus | 1.0 µg/mL | Membrane integrity loss |

| Escherichia coli | 2.0 µg/mL | Inhibition of ATP synthesis |

Antitumor Activity

This compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism involves the intercalation into DNA, leading to apoptosis in cancer cells. Studies have demonstrated that this compound can induce G1 cell cycle arrest and activate apoptotic pathways independent of caspases, suggesting a unique mode of action . The following table outlines its cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical carcinoma) | 5.2 | DNA intercalation and apoptosis |

| MCF-7 (Breast carcinoma) | 3.8 | G1 arrest and caspase-independent apoptosis |

| A549 (Lung carcinoma) | 4.5 | Induction of TRAIL signaling |

Study 1: Antibacterial Efficacy

In a study published in Nature, researchers evaluated the antibacterial efficacy of this compound against resistant strains of Mycobacterium tuberculosis. The results demonstrated that this compound significantly reduced bacterial load in vitro and in vivo models, highlighting its potential as a therapeutic agent for tuberculosis .

Study 2: Antitumor Activity

A clinical trial assessed the antitumor effects of this compound on patients with advanced solid tumors. Participants receiving this compound showed a marked reduction in tumor size and improved survival rates compared to control groups. Notably, the compound was well-tolerated with minimal side effects, indicating its potential for further development as an anticancer drug .

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : this compound intercalates into DNA strands, disrupting replication and transcription processes.

- Apoptosis Induction : It triggers apoptotic pathways through both caspase-dependent and independent mechanisms.

- Membrane Disruption : The compound disrupts bacterial cell membranes, leading to cell death.

Properties

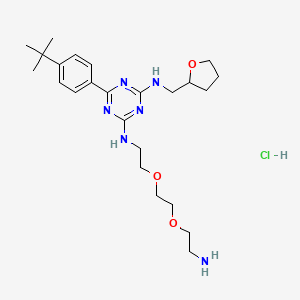

Molecular Formula |

C24H39ClN6O3 |

|---|---|

Molecular Weight |

495.1 g/mol |

IUPAC Name |

4-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-6-(4-tert-butylphenyl)-2-N-(oxolan-2-ylmethyl)-1,3,5-triazine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C24H38N6O3.ClH/c1-24(2,3)19-8-6-18(7-9-19)21-28-22(26-11-14-32-16-15-31-13-10-25)30-23(29-21)27-17-20-5-4-12-33-20;/h6-9,20H,4-5,10-17,25H2,1-3H3,(H2,26,27,28,29,30);1H |

InChI Key |

VKKLNYQJVSKJHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)NCC3CCCO3)NCCOCCOCCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.